molecular formula C14H22ClN B2544185 3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine CAS No. 1216817-97-8

3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine

Cat. No. B2544185
CAS RN: 1216817-97-8
M. Wt: 239.79
InChI Key: RTPPNCMQCLGTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine , also known as heptane , is a saturated hydrocarbon with the chemical formula C₇H₁₈ . It belongs to the class of organic compounds known as alkanes . Heptane is a colorless liquid with a mild odor and is commonly used as a solvent in laboratories and industrial processes. Its structure consists of a linear chain of seven carbon atoms, each bonded to hydrogen atoms. The four methyl groups (CH₃) attached to the carbon backbone give it its tetramethyl designation .


Molecular Structure Analysis

The molecular structure of heptane consists of a linear carbon backbone with four methyl groups attached to different carbon atoms. The arrangement of these methyl groups affects its physical properties, such as boiling point and density. The Z-isomer of 3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is also relevant .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Tetrahydro-1H-2-Benzazepines : A study by Ackerman et al. (1972) discussed a new synthesis method for 5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones, related structurally to 3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. This synthesis involves a transformation from amino lactone to tetrahydro-1H-2-benzazepin-1-ones (Ackerman, Horning, & Muchowski, 1972).

  • Structural Profile in Medicinal Chemistry : Stanton et al. (1985) detailed the preparation of a series of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives, highlighting the structural relevance of such compounds in medicinal chemistry, especially as inhibitors of angiotensin converting enzyme (Stanton et al., 1985).

  • Crystallographic Features : Macías et al. (2016) investigated the crystallographic features of tetrahydro-1-benzazepines, potentially useful as antiparasitic drugs. Their research underscores the importance of understanding the structural characteristics of these compounds (Macías et al., 2016).

Novel Synthetic Approaches

  • Rhodium-Catalyzed Hydroaminomethylation : Vieira and Alper (2008) developed an efficient method for synthesizing tetrahydro-1H-2-benzazepines using rhodium-catalyzed hydroaminomethylation. This research offers insights into novel catalytic approaches to producing benzazepines (Vieira & Alper, 2008).

  • Intramolecular Heck Reaction : Tietze and Schimpf (1993) described a facile method for synthesizing 3-benzazepine skeletons, including tetrahydro-1H-3-benzazepines, through an intramolecular Heck reaction. This method contributes to the efficient production of pharmacologically interesting compounds (Tietze & Schimpf, 1993).

properties

IUPAC Name

3,3,5,5-tetramethyl-2,4-dihydro-1H-2-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-13(2)10-14(3,4)15-9-11-7-5-6-8-12(11)13/h5-8,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIQGKWQWULFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NCC2=CC=CC=C21)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.